2-Iodo-3-trifluoromethyl-pyrazine

Descripción general

Descripción

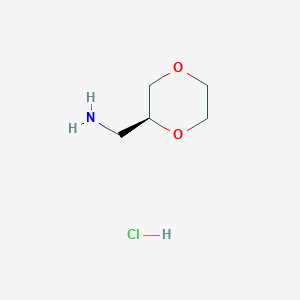

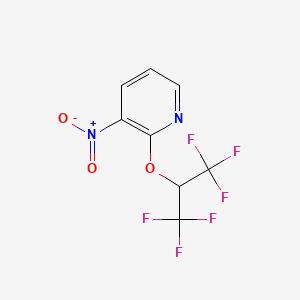

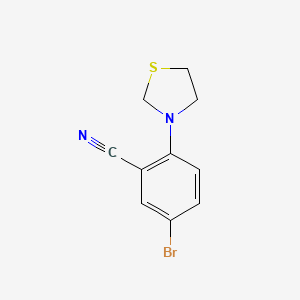

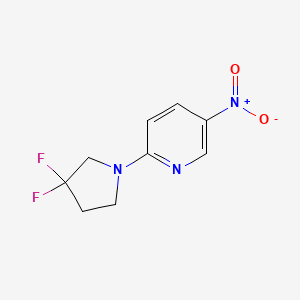

“2-Iodo-3-trifluoromethyl-pyrazine” is a compound that belongs to the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other. It has a molecular formula of C5H2F3IN2 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazine ring with an iodine atom and a trifluoromethyl group attached . The InChI code for this compound is 1S/C5H2F3IN2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, trifluoromethylpyridines and their derivatives are known to be used in various chemical reactions due to their unique physicochemical properties .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 273.982 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Crystal Structure Analysis : The study by Bailey & Pennington (1997) showed that pyrazine forms complexes with cadmium(II) halides. These complexes crystallize as infinite chains, where pyrazine ligands link the chains to form extended two-dimensional layers. This finding is significant for understanding the coordination chemistry and crystal structures of such compounds.

Synthesis of New Derivatives and Directed Metallations : The research by Plé et al. (1998) focused on the lithiation of iodopyrazine, leading to the synthesis of new pyrazine and pyrimidine derivatives. This study highlights the application of 2-Iodo-3-trifluoromethyl-pyrazine in organic synthesis and the creation of novel compounds.

Role in Photosynthesis Inhibition and Antialgal Activity : Doležal et al. (2007) investigated substituted pyrazine-2-carboxylic acid amides and their role in photosynthesis inhibition. They found that certain pyrazine derivatives are active inhibitors of oxygen evolution in spinach chloroplasts, indicating their potential application in the study of photosynthetic processes.

Chemoselective Synthesis in Anticancer Research : In the study by Wang et al. (2019), a chemoselective synthesis method was developed for benzofuro[2,3-b]pyrazines, with certain products exhibiting significant anticancer activity. This research highlights the application of this compound in the synthesis of compounds with potential therapeutic benefits.

Trifluoromethylation in Organic Chemistry : The work of Lishchynskyi et al. (2013) demonstrated the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3. This study is significant for understanding the trifluoromethylation process in organic chemistry, which is a crucial step in the synthesis of various chemical compounds.

Synthesis of Pyrazole Derivatives and Potential Medicinal Applications : Lam et al. (2022) reported the synthesis of a trifluoromethylated indenopyrazole. Pyrazoles have applications in agrochemical and medicinal chemistry, suggesting the relevance of this compound in these fields.

Antimycobacterial Activity and Drug Design : In the study by Doležal et al. (2009), substituted pyrazinecarboxylic acid amides were synthesized and evaluated for antimycobacterial activity. This research underlines the potential use of pyrazine derivatives in drug design, particularly for treating tuberculosis.

Catalysis in Organic Synthesis : The research by Khan et al. (2019) demonstrated the use of an ionic liquid-functionalized chitosan catalyst for the synthesis of pyrazine derivatives. This study is significant for green chemistry and sustainable catalytic processes.

Safety and Hazards

While specific safety data for “2-Iodo-3-trifluoromethyl-pyrazine” is not available in the retrieved sources, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrazine derivatives have been associated with a wide range of biological activities

Mode of Action

Pyrazine derivatives, in general, are known to participate in various chemical reactions, but the exact interaction of 2-Iodo-3-trifluoromethyl-pyrazine with its targets remains to be elucidated .

Biochemical Pathways

Pyrazines are known to be involved in a variety of biological processes . More research is needed to determine the specific pathways affected by this compound.

Result of Action

It is known that pyrazine derivatives can exhibit a range of biological activities

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazine derivatives, is generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

2-Iodo-3-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . This interaction involves the transfer of organic groups from boron to palladium, highlighting the compound’s role in facilitating these reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to participate in Suzuki–Miyaura coupling reactions is a key aspect of its molecular mechanism, as it facilitates the formation of carbon-carbon bonds through the transfer of organic groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Propiedades

IUPAC Name |

2-iodo-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLPJOKBLILHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)